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Compound of Interest
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Cat. No.: B3431781

Introduction

Gadoterate meglumine (marketed as Dotarem® and other trade names) is a gadolinium-
based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI). It is characterized
by its macrocyclic and ionic structure, where a gadolinium ion (Gd3*) is strongly bound within a
DOTA (1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid) chelate. This high
thermodynamic and kinetic stability is a cornerstone of its safety profile, minimizing the in vivo
release of toxic free Gd3* ions. This technical guide provides an in-depth summary of the
preclinical safety data for gadoterate meglumine, focusing on non-clinical toxicology, safety
pharmacology, and pharmacokinetic properties, including gadolinium retention. The information
is intended for researchers, scientists, and professionals involved in drug development and
biomedical research.

Non-Clinical Toxicology

A comprehensive battery of toxicology studies has been conducted in various animal models to
characterize the safety profile of gadoterate meglumine. These studies have consistently
demonstrated a wide safety margin.

Acute, Single-Dose, and Repeated-Dose Toxicity

Gadoterate meglumine exhibits low acute toxicity. Studies comparing it to linear GBCAS, such
as Gd-DTPA, have shown that Gd-DOTA has a significantly higher safety factor, attributable to
its greater molecular stability.[1] Single and repeated-dose toxicity studies in both rodent and
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non-rodent species have not revealed significant safety concerns.[2] A key study in dogs
established a no-observed-adverse-effect level (NOAEL) at a dose 14 times higher than the

standard clinical dose.[2]

Table 1: Summary of Single and Repeated-Dose Toxicity Studies

Study Type

Single-Dose
Toxicity

Species

Dog

Doses

Up to 14x
clinical dose

Duration

Single IV dose

Key Findings

No-Observed-
Adverse-Effect
Level (NOAEL)
established at
>14x the
clinical dose.

[2]

Juvenile Toxicity

Rat (Neonatal &

Juvenile)

0.6,1.25,2.5

mmol/kg

Single dose
(PND 10) or 6
administrations
(PND 10-30)

Well-tolerated at
all doses; no
effects on
growth,
development,
behavior, or
sexual

maturation.[3][4]

| Local Tolerance | Rabbit | N/A | Perivenous injection | Evidence of moderate local irritation,

suggesting potential for irritation if extravasation occurs clinically.[3] |

Genotoxicity and Carcinogenicity

Gadoterate meglumine has been evaluated in a standard battery of in vitro and in vivo

genotoxicity assays. The results have consistently been negative, indicating no mutagenic or

clastogenic potential.[3][5]

Table 2: Genotoxicity Profile of Gadoterate Meglumine
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Assay Type System Result
Bacterial Reverse Mutation . . .
S. typhimurium Negative.[3][5]
(Ames Test)
] Chinese Hamster Ovary (CHO) ]
Chromosome Aberration Negative.[3][5]
Cells
) Chinese Hamster Lung (V79) ]
Gene Mutation Negative.[3]

Cells

| In vivo Micronucleus Test | Mouse | Negative.[3][5] |

In line with regulatory guidelines for diagnostic imaging agents intended for acute or infrequent
use, long-term carcinogenicity studies have not been conducted with gadoterate meglumine.

[2][5]

Reproductive and Developmental Toxicity

The potential effects of gadoterate meglumine on fertility and embryo-fetal development have
been assessed in rats and rabbits.

Experimental Protocol: Embryo-Fetal Developmental Toxicity Study (Rabbit) The study is
designed to assess the potential adverse effects on pregnant females and the developing
embryo and fetus following exposure to the test article during the period of organogenesis.
Mated female New Zealand White rabbits are randomly assigned to groups and administered
gadoterate meglumine intravenously daily from Gestation Day (GD) 6 to GD 19. Doses
typically include a control and multiple test groups (e.g., 1, 3, and 7 mmol/kg/day).[3][6] Dams
are monitored for clinical signs, body weight, and food consumption. On GD 29, a caesarean
section is performed. The uterus is examined for the number of corpora lutea, implantations,
resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral,
and skeletal abnormalities.[3][6]
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Workflow for a typical embryo-fetal toxicity studly.

The results showed no adverse effects on embryo-fetal development at doses up to 10

mmol/kg/day in rats and 3 mmol/kg/day in rabbits.[2] Maternal toxicity, including reduced body
weight and food consumption, was noted at higher doses.[3][6] Furthermore, no impairment of
male or female fertility was observed in rats at the highest tested dose of 10 mmol/kg/day.[2][3]

Table 3: Summary of Reproductive and Developmental Toxicity Studies
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No-Observed-Adverse-

Study Type Species
IR > Effect Level (NOAEL)

Fertility & Early Embryonic - 10 mmol/kg/day (16x
a

Development human dose).[2][3]

Embryo-Fetal Development Rat 10 mmol/kg/day (16x human
a

(Fetal) dose).[3]

Embryo-Fetal Development Rat Maternal toxicity observed at
a

(Maternal) 10 mmol/kg/day.[3]

Embryo-Fetal Development Rabbit 3 mmol/kg/day (10x human
abbi

(Fetal) dose).[3][6]

| Embryo-Fetal Development (Maternal) | Rabbit | Maternal toxicity observed at 7 mmol/kg/day.

[31L6] |

Juvenile Animal Toxicity

The safety of gadoterate meglumine has been specifically evaluated in neonatal and juvenile
rats to support pediatric use.

Experimental Protocol: Juvenile Animal Toxicity Study (Rat) This study assesses the safety of
the contrast agent during the period of postnatal development. Sprague-Dawley rats receive
intravenous administration starting on postnatal day (PND) 10. The protocol involves either a
single administration on PND 10 or repeated administrations (e.g., every four days from PND
10 to 30).[4] Doses are typically multiples of the recommended human dose (e.g., 1, 2, and 4
times).[4] Endpoints include monitoring for clinical signs, mortality, body weight, developmental
landmarks (e.g., eye opening), behavior, and sexual maturation. Animals are sacrificed at the
end of the treatment period or after a treatment-free recovery period for macroscopic and
histopathological examination.[4]
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Workflow for a juvenile animal toxicity study.

These studies found that gadoterate meglumine was well-tolerated at all tested dose levels.
There were no treatment-related effects on mortality, clinical signs, growth, pre-weaning
development, behavior, or sexual maturation.[3][4]

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential undesirable
pharmacodynamic effects on vital physiological functions. Studies with gadoterate meglumine
have shown no significant effects on the cardiovascular, respiratory, or renal systems at doses
well above the clinical range.[2] In a cardiovascular safety study in dogs, the NOAEL was
established at more than three times the clinically applicable dose.[2]
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Pharmacokinetics and Gadolinium Retention
Pharmacokinetics, Biodistribution, and Excretion

Pharmacokinetic studies in multiple animal species show that gadoterate meglumine behaves
as a typical extracellular fluid agent.[1] Following intravenous injection, it distributes rapidly into
the extracellular space, with minimal protein binding, and does not cross the intact blood-brain
barrier.[1] Elimination is swift and occurs almost exclusively via renal excretion through
glomerular filtration.[1][2] In juvenile rats, elimination was found to be more rapid in older pups
(PND 30) compared to younger ones (PND 10), which reflects the natural maturation of kidney

function.[4]

Gadolinium Retention

A critical aspect of GBCA safety is the potential for long-term gadolinium retention in tissues,
particularly the brain. This phenomenon is directly related to the stability of the Gd3*-chelate
complex. The macrocyclic structure of gadoterate meglumine confers high in vivo stability,
leading to minimal dissociation and significantly less gadolinium retention compared to less
stable linear GBCAs.

/Relationship Between Chelate Structure and Gd Retention\

Linear Structure
(e.g., Gadodiamide)

Macrocyclic Structure
(e.g., Gadoterate)

High Kinetic &
Thermodynamic Stability

Lower Stability

Higher Gd3* Release

l

Rapid Washout of Deposition of Gd3*
Intact Chelate in Tissues (Brain, Bone)

Minimal Gd3* Release
(Transmetallation)

J
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Chelate stability dictates gadolinium retention risk.

A key preclinical study in rats directly compared brain retention after repeated administration of
the macrocyclic gadoterate meglumine and the linear agent gadodiamide.[7]

Experimental Protocol: Comparative Gadolinium Retention Study (Rat) Healthy rats received
five intravenous injections of either gadoterate meglumine or a linear GBCA at a dose of 2.4
mmol Gd/kg over five weeks.[7] Animals were sacrificed at various time points up to one year
after the final injection. Brain tissue, particularly the cerebellum, was harvested and analyzed
for total gadolinium concentration using inductively coupled plasma mass spectrometry (ICP-
MS). T1-weighted MRI was also performed to detect signal hyperintensity in deep brain nuclei,
an imaging correlate of gadolinium deposition.[7]

The results were starkly different. Rats treated with gadoterate meglumine showed no T1
hyperintensity in the brain. The total gadolinium concentration in the cerebellum demonstrated
a rapid, time-dependent washout, returning to near-background levels.[7] In contrast, animals
that received the linear agent showed persistent T1 hyperintensity and retained approximately
75% of the initial gadolinium in the cerebellum one year after the last injection.[7]

Table 4: Gadolinium Retention in Rat Cerebellum 1 Year Post-Injection

Gd Concentration

Contrast Agent Chelate Structure % Retention
(nmolig)
Gadoterate .
. Macrocyclic 0.07 £0.03 ~2%
Meglumine
Gadodiamide Linear 2.45+0.35 ~75%

Data adapted from a comparative study in rats.[7]

Conclusion

The preclinical safety data for gadoterate meglumine demonstrate a very favorable profile. Its
high stability, inherent to its macrocyclic structure, is a key determinant of its safety. The
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comprehensive toxicological evaluation reveals low acute toxicity, an absence of genotoxic
potential, and no adverse effects on fertility or development at clinically relevant dose multiples.
Studies in juvenile animals confirm its safety in developing systems. Furthermore,
pharmacokinetic and dedicated retention studies have shown that, unlike less stable linear
agents, gadoterate meglumine is rapidly and almost completely eliminated from the body as
an intact chelate, resulting in minimal long-term gadolinium retention in tissues. These
preclinical findings provide a robust foundation for the safe clinical use of gadoterate
meglumine in MRI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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